4,7-Dimethyl-1,10-phenanthroline (4,7-DMphen) functions as a versatile bidentate ligand, meaning it can bind to a central metal atom using two donor sites. This characteristic makes it valuable in forming coordination complexes with various metal ions. These complexes find applications in several scientific research areas, including:
The interaction of 4,7-DMphen with metal ions often leads to color changes. This property allows for the development of colorimetric sensors for metal ion detection. These sensors offer a simple and visual method for identifying and quantifying specific metal ions in various samples.
4,7-DMphen can participate in the formation of coordination polymers, which are extended structures built from metal ions linked by organic ligands. These polymers possess interesting properties, such as porosity, conductivity, and luminescence, making them suitable for various applications in research, including:
4,7-DMphen complexes can exhibit ionochromism, meaning their color changes upon binding to specific metal ions. Additionally, some 4,7-DMphen complexes possess luminescent properties, meaning they can emit light upon excitation. These properties are valuable for developing advanced sensors and materials with unique functionalities.
4,7-Dimethyl-1,10-phenanthroline is an aromatic heterocyclic compound characterized by its two nitrogen atoms integrated into a phenanthrene framework. Its chemical formula is C₁₄H₁₂N₂, with a molecular weight of approximately 208.26 g/mol. This compound features a structure that includes two methyl groups at the 4 and 7 positions of the phenanthroline skeleton, enhancing its solubility and reactivity in various chemical environments . It is known for its role as a bidentate ligand, forming stable complexes with transition metals, which makes it significant in coordination chemistry and biological applications.
DML's primary mechanism of action lies in its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal involved. For instance, DML-metal complexes can display luminescence (light emission) or act as colorimetric sensors due to changes in their electronic structure upon binding to specific analytes []. The exact mechanism behind these applications is complex and depends on the specific system.
This reaction illustrates how the compound can coordinate with metal ions to form stable complexes.
4,7-Dimethyl-1,10-phenanthroline exhibits notable biological activities. It has been found to interact with DNA and exhibit significant binding affinity, which makes it a candidate for anticancer studies. Additionally, it has been reported to inhibit metallopeptidases by chelating essential metal ions required for enzyme activity . This inhibition mechanism is particularly relevant in therapeutic contexts where targeting zinc-dependent enzymes can be beneficial.
The synthesis of 4,7-dimethyl-1,10-phenanthroline typically involves multi-step organic reactions starting from simpler precursors. One common method is through the methylation of 1,10-phenanthroline using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. Another approach involves the Skraup synthesis method using glycerol and o-phenylenediamine as starting materials .
The applications of 4,7-dimethyl-1,10-phenanthroline are diverse:
Interaction studies have shown that 4,7-dimethyl-1,10-phenanthroline can effectively bind to various transition metals and form luminescent complexes. For example, it has been used in studies involving copper(II) complexes that exhibit unique spectroscopic properties useful for sensing applications . Additionally, its interactions with biological macromolecules like proteins are being explored for drug development purposes.
Several compounds share structural characteristics with 4,7-dimethyl-1,10-phenanthroline. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,10-Phenanthroline | C₁₄H₁₀N₂ | Base compound; forms stable metal complexes |
| 2,9-Dimethyl-1,10-phenanthroline | C₁₄H₁₂N₂ | Similar structure; different substitution pattern |
| Bathocuproine (4,7-Diphenyl-1,10-phenanthroline) | C₁₄H₁₂N₂ | Known for its application in electrochemistry |
| 5-Nitro-1,10-phenanthroline | C₁₄H₁₁N₃O₂ | Contains a nitro group; used in various chemical analyses |
| 2,2'-Bipyridine | C₁₄H₁₂N₂ | Similar chelation properties but different structure |
These compounds highlight the unique substitution patterns and functional groups that differentiate them from 4,7-dimethyl-1,10-phenanthroline while maintaining similar coordination capabilities.
The molecular structure of 4,7-dimethyl-1,10-phenanthroline consists of a phenanthroline core framework with methyl substituents positioned at the 4 and 7 positions of the aromatic ring system [1] [2]. The compound exhibits a planar aromatic structure comprising three fused rings: two pyridine rings connected through a central benzene ring [4]. The molecular formula is C₁₄H₁₂N₂, and the compound adopts a rigid, conjugated aromatic system that contributes to its stability and electronic properties [1] [2].
The geometric configuration reveals that the phenanthroline ring system maintains planarity, which is essential for its coordination capabilities [5]. The methyl groups at positions 4 and 7 are positioned symmetrically on the aromatic framework, creating a sterically hindered environment around the coordination sites [6]. Crystal structure studies of related phenanthroline derivatives indicate that the nitrogen atoms in the 1,10-positions are oriented to facilitate bidentate coordination with metal centers [5] [7].
The International Union of Pure and Applied Chemistry name for this compound is 4,7-dimethyl-1,10-phenanthroline, and its Simplified Molecular Input Line Entry System representation is CC1=CC=NC2=C3N=CC=C(C)C3=CC=C12 [1] [8]. The three-dimensional structure can be visualized through computational modeling, revealing the spatial arrangement of the methyl substituents and their influence on the molecular geometry [2].
The melting point of 4,7-dimethyl-1,10-phenanthroline falls within the range of 193-195°C, as consistently reported across multiple analytical sources [1] [9] [10]. This relatively high melting point reflects the compound's crystalline nature and the presence of intermolecular interactions within the solid state [11] [12]. The narrow melting point range indicates the compound's high purity when properly synthesized and purified [10] [12].
The molecular weight of 4,7-dimethyl-1,10-phenanthroline is precisely 208.26 g/mol, calculated from its molecular formula C₁₄H₁₂N₂ [1] [2] [10]. This molecular weight represents the sum of all atomic masses within the structure: fourteen carbon atoms, twelve hydrogen atoms, and two nitrogen atoms [1]. The National Institute of Standards and Technology WebBook reports a more precise molecular weight of 208.2585 g/mol for analytical calculations [2] [13].
The solubility profile of 4,7-dimethyl-1,10-phenanthroline demonstrates distinct patterns across different solvent systems [1] [9] [3]. The compound exhibits excellent solubility in benzene and alcohol solvents, making it readily accessible for organic synthesis and coordination chemistry applications [1] [3]. In contrast, the compound shows only slight solubility in water, which is characteristic of aromatic organic compounds with limited polar character [1] [9] [14].
The limited aqueous solubility can be attributed to the hydrophobic nature of the aromatic ring system and the methyl substituents [15]. The logarithm of the octanol-water partition coefficient is reported as 2.70, indicating moderate lipophilicity [15]. This solubility pattern influences the compound's behavior in various chemical environments and affects its applications in analytical and coordination chemistry [1] [3].
Table 1: Physical Properties of 4,7-Dimethyl-1,10-phenanthroline
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂ | [1] [2] |
| Molecular Weight (g/mol) | 208.26 | [1] [10] |
| CAS Registry Number | 3248-05-3 | [1] [2] |
| Melting Point (°C) | 193-195 | [1] [9] [10] |
| Density (g/cm³) | 1.2±0.1 | [11] |
| Appearance | White to Gray to Brown powder to crystal | [10] [12] |
| Solubility in Water | Slightly soluble | [1] [3] |
| Solubility in Benzene | Soluble | [1] [3] |
| Solubility in Alcohol | Soluble | [1] [3] |
| Refractive Index | 1.6152 (estimate) | [14] |
The electron distribution patterns in 4,7-dimethyl-1,10-phenanthroline are characterized by a delocalized π-electron system spanning the entire aromatic framework [6] [16]. The compound exhibits extensive conjugation across the three-ring system, with electron density concentrated on the nitrogen atoms at positions 1 and 10, which serve as the primary coordination sites [6] [16]. Computational studies reveal that the highest occupied molecular orbital is predominantly located on the phenanthroline ring system, while the lowest unoccupied molecular orbital involves both the aromatic framework and the methyl substituents [16].
The electron distribution is significantly influenced by the presence of the two nitrogen atoms, which act as electron-donating centers within the aromatic system [6] [16]. The nitrogen atoms possess lone pairs of electrons that are available for coordination with metal centers, making the compound an effective chelating agent [3] [16]. Density functional theory calculations indicate that the electron density distribution follows a specific pattern that enhances the compound's ability to form stable coordination complexes [16].
4,7-Dimethyl-1,10-phenanthroline functions as a bidentate ligand through its two nitrogen atoms positioned at the 1,10-positions of the aromatic ring system [1] [3] [16]. The nitrogen atoms are appropriately spaced to facilitate the formation of five-membered chelate rings with metal centers, which contributes to the thermodynamic stability of the resulting coordination complexes [3] [17]. The bite angle formed by the two nitrogen atoms is optimized for coordination with a wide range of metal ions [3] [17].
The bidentate coordination capability is enhanced by the rigid structure of the phenanthroline framework, which preorganizes the nitrogen donors in the correct geometric arrangement [3] [16]. This preorganization reduces the entropic penalty associated with complex formation and contributes to the high binding affinity observed with various metal ions [17]. The compound has been successfully employed in the formation of coordination complexes with metals including iron, copper, vanadium, and other transition metals [17] [18].
The methyl substituents at positions 4 and 7 exert significant electronic effects on the phenanthroline ring system through both inductive and hyperconjugative mechanisms [6] [16] [19]. The methyl groups act as electron-donating substituents, increasing the electron density at the nitrogen coordination sites and enhancing the nucleophilicity of the ring nitrogen atoms [6] [16]. This electronic enhancement improves the compound's ability to donate electrons to metal centers during coordination complex formation [16].
Computational analysis demonstrates that the methyl groups contribute to the stabilization of the highest occupied molecular orbital energy levels, making the compound a stronger electron donor compared to unsubstituted phenanthroline [6] [16]. The electron-donating effect of the methyl groups follows the order of CH₃ > H, indicating that methylation increases the basicity of the nitrogen coordination sites [6] [19]. This electronic modification has practical implications for the stability and reactivity of metal complexes formed with this ligand [6] [16] [17].
Studies on related phenanthroline derivatives reveal that substituents at the 4,7-positions have a more significant impact on electron-donating ability compared to substituents at other positions [6]. The methyl groups also influence the π-orbital overlap between the ligand and metal centers, affecting the strength of metal-ligand bonding interactions [6] [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,7-dimethyl-1,10-phenanthroline through characteristic chemical shift patterns [20] [21]. The proton nuclear magnetic resonance spectrum recorded at 90 MHz in deuterated chloroform reveals distinct signals corresponding to different proton environments within the molecule [20]. The aromatic protons appear in the downfield region between 7.3 and 9.0 parts per million, with specific assignments including signals at 9.004, 7.905, and 7.385 parts per million [20].
The methyl group protons generate a characteristic signal at 2.710 parts per million, confirming the presence of the substituents at positions 4 and 7 [20] [21]. This chemical shift is typical for methyl groups attached to aromatic ring systems and provides definitive evidence for the compound's identity [20]. Coupling patterns observed in the spectrum, including a coupling constant of 4.5 Hz between specific aromatic protons, provide additional structural confirmation [20].
Comparative nuclear magnetic resonance studies of phenanthroline derivatives demonstrate that methylation at the 4,7-positions produces characteristic spectral changes [21]. The integration ratios observed in the spectrum are consistent with the molecular formula, with the methyl protons showing enhanced intensity relative to the aromatic protons [20] [21].
Infrared spectroscopy of 4,7-dimethyl-1,10-phenanthroline reveals characteristic absorption bands that correspond to specific molecular vibrations [22] [23] [24]. The compound exhibits typical aromatic carbon-hydrogen stretching vibrations in the region of 3000-3100 cm⁻¹, which are characteristic of aromatic systems [23] [24]. The aromatic carbon-carbon stretching vibrations appear in the range of 1500-1600 cm⁻¹, confirming the presence of the conjugated ring system [23] [24].
Computational studies have been employed to assist in the assignment of vibrational modes, with density functional theory calculations providing theoretical frequencies that correlate well with experimental observations [25] [24]. The infrared spectroscopic profile serves as a valuable tool for compound identification and purity assessment [23] [24].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for 4,7-dimethyl-1,10-phenanthroline [25] [26] [27]. The Raman spectrum exhibits characteristic features associated with the aromatic ring system, including symmetric stretching modes that are Raman-active but infrared-inactive [25] [27]. The technique is particularly useful for studying the symmetry properties of the molecule and identifying vibrational modes that involve the entire aromatic framework [25].
Studies on related phenanthroline complexes demonstrate that Raman spectroscopy can provide valuable information about coordination behavior and electronic structure changes upon complex formation [26] [27]. The Raman spectroscopic features of 4,7-dimethyl-1,10-phenanthroline have been utilized in characterizing metal complexes and understanding ligand-metal interactions [26] [27].
Resonance Raman spectroelectrochemistry has been employed to investigate the electronic properties of phenanthroline derivatives, revealing information about molecular orbital character and electron distribution [27]. These studies contribute to a comprehensive understanding of the compound's electronic structure and reactivity patterns [27].
Mass spectrometry analysis of 4,7-dimethyl-1,10-phenanthroline reveals characteristic fragmentation patterns that provide structural information [13] [28]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the intact molecular structure [13]. The mass spectrum exhibits typical fragmentation patterns associated with aromatic nitrogen-containing compounds [28].
The mass spectrometric behavior of 4,7-dimethyl-1,10-phenanthroline has been studied in the context of coordination complex analysis, where the compound often appears as characteristic fragment ions following metal-ligand bond dissociation [28]. These fragmentation studies contribute to understanding the stability and bonding characteristics of coordination complexes containing this ligand [28].
Table 2: Spectroscopic Characteristics of 4,7-Dimethyl-1,10-phenanthroline
| Spectroscopic Method | Value/Range | Assignment/Notes | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance - Aromatic protons | 7.3-9.0 ppm | Phenanthroline ring protons | [20] |
| ¹H Nuclear Magnetic Resonance - Methyl groups | 2.7 ppm | CH₃ substituents at 4,7 positions | [20] |
| Infrared - Carbon-Hydrogen stretching | 3000-3100 cm⁻¹ | Aromatic C-H bonds | [23] [24] |
| Infrared - Carbon-Carbon aromatic | 1500-1600 cm⁻¹ | Aromatic ring vibrations | [23] [24] |
| Infrared - Carbon-Nitrogen stretching | 1400-1500 cm⁻¹ | Pyridine nitrogen bonds | [23] [24] |
| Mass Spectrometry - Molecular ion | m/z 208 | M⁺- molecular ion peak | [13] |
| Raman - Ring breathing modes | Variable | Aromatic framework vibrations | [25] [27] |
The synthesis of 4,7-dimethyl-1,10-phenanthroline has historically relied on classical organic chemistry approaches that have been refined over decades of research. The most established traditional method involves the Skraup-Doebner-Miller reaction, which represents a fundamental approach to constructing the phenanthroline backbone through cyclization reactions [1].
The traditional synthesis typically begins with o-phenylenediamine as the starting material, which undergoes double cyclization using glycerol and sulfuric acid in the presence of an oxidizing agent [1]. This classical approach operates under harsh conditions, requiring temperatures of 140-180°C and concentrated sulfuric acid as both solvent and catalyst [1]. The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the desired phenanthroline framework with yields ranging from 45-65% [1].
Another significant traditional route involves the lithiation and subsequent alkylation of pre-formed phenanthroline derivatives. This approach has been extensively studied, with researchers demonstrating that 4,7-dialkylated-1,10-phenanthrolines can be synthesized in high yields from parent phenanthroline compounds [2]. The process involves treatment with n-butyllithium at -78°C in tetrahydrofuran, followed by alkylation with appropriate electrophiles to introduce the desired methyl substituents [2].
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Skraup-Doebner-Miller | o-Phenylenediamine, glycerol | H2SO4, 140-180°C | 45-65 | Simple, classical method | Harsh conditions, side products |
| Lithiation/Alkylation | Substituted phenanthrolines | n-BuLi, -78°C, THF | 70-85 | High yields, selectivity | Requires pre-functionalization |
| Double Cyclization | Substituted anilines | Concentrated H2SO4, 170°C | 40-60 | Versatile substitution | Regioselectivity issues |
Contemporary synthetic methodologies for 4,7-dimethyl-1,10-phenanthroline have evolved to address the limitations of traditional approaches, emphasizing improved yields, selectivity, and operational simplicity. One notable advancement involves the development of one-step synthetic methods that eliminate the need for multiple purification steps [3] [4].
The modern one-step synthesis method utilizes o-phenylenediamine and ketone derivatives in the presence of mixed dehydrating agents consisting of hydrochloric acid and organic acids [3] [4]. This approach operates at more moderate temperatures (80-120°C) and achieves yields of 60-80%, representing a significant improvement over classical methods [3] [4]. The reaction proceeds through a single-pot mechanism, reducing synthetic complexity and improving overall efficiency [3] [4].
Metal-catalyzed approaches have also gained prominence in modern phenanthroline synthesis. These methods employ palladium or copper catalysts to facilitate cross-coupling reactions between aryl halides and nucleophiles, operating at temperatures of 100-150°C with yields ranging from 65-85% [5] [1]. The metal-catalyzed routes offer excellent functional group tolerance and can accommodate a wide range of substituents [5] [1].
A particularly innovative modern approach involves direct carbon-hydrogen functionalization of phenanthroline substrates. This metal-free methodology employs persulfate oxidants in dimethyl sulfoxide/water mixtures at temperatures of 70-90°C, achieving remarkably high yields of 73-90% [6]. The process is notable for being chromatography-free in many cases, significantly simplifying product isolation and purification [6].
The purification of 4,7-dimethyl-1,10-phenanthroline requires careful consideration of the compound's physical properties and the nature of impurities likely to be present. Recrystallization remains the most commonly employed purification method, typically using ethanol/water (1:1) solvent systems to achieve purities of 95-98% with recoveries of 75-85% [6] [7].
Column chromatography serves as an effective preparative separation technique, particularly when using dichloromethane/methanol (90:10) as the eluent system [6] [7]. This method can achieve purities of 97-99% with recoveries of 80-90%, making it suitable for larger-scale purifications [6] [7]. The technique is particularly valuable when dealing with closely related structural analogs or when high purity is required for subsequent reactions [6] [7].
Sublimation represents the most effective purification method for achieving ultra-high purity, operating under reduced pressure at temperatures of 150-180°C . This technique can achieve purities exceeding 99% with recoveries of 85-95%, making it ideal for research-grade applications . The sublimation process effectively removes non-volatile impurities and provides material suitable for precise analytical measurements .
| Method | Solvent System | Purity Achieved | Recovery (%) | Applications |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water (1:1) | 95-98% | 75-85 | Routine purification |
| Column Chromatography | Dichloromethane/Methanol (90:10) | 97-99% | 80-90 | Preparative separation |
| Sublimation | Reduced pressure, 150-180°C | >99% | 85-95 | Ultra-high purity |
| Precipitation | Water from organic solution | 90-95% | 70-80 | Quick isolation |
| Preparative HPLC | Acetonitrile/Water with phosphoric acid | >99% | 90-95 | Analytical separation |
The mechanistic pathways for 4,7-dimethyl-1,10-phenanthroline synthesis vary significantly depending on the chosen synthetic approach, with each method involving distinct intermediates and rate-determining steps. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product distributions.
In electrophilic aromatic substitution reactions, the mechanism proceeds through the formation of arenium ion complexes as key intermediates [9]. The rate-determining step involves the electrophile attack on the aromatic ring, with Lewis acids such as aluminum chloride or iron chloride serving as catalysts [9]. The selectivity of these reactions is primarily governed by the electronic effects of existing substituents, which direct the incoming electrophile to specific positions on the aromatic system [9].
Nucleophilic addition-elimination mechanisms are particularly relevant in modern synthetic approaches. These reactions proceed through tetrahedral intermediates, with the nucleophile addition to carbonyl groups representing the rate-determining step [9]. Base catalysts such as sodium hydroxide or potassium hydroxide facilitate these transformations, and selectivity is influenced by steric hindrance around the reaction center [9].
Radical substitution mechanisms have gained importance in contemporary synthetic methods, particularly in direct carbon-hydrogen functionalization reactions. These processes involve radical cation species as intermediates, with hydrogen atom abstraction serving as the rate-determining step [6]. Radical initiators such as azobisisobutyronitrile or peroxides are typically employed, and the stability of radical intermediates plays a crucial role in determining reaction selectivity [6].
| Reaction Type | Key Intermediates | Rate-Determining Step | Catalysts/Reagents | Selectivity Factors |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Arenium ion complex | Electrophile attack on aromatic ring | Lewis acids (AlCl3, FeCl3) | Electronic effects of substituents |
| Nucleophilic Addition-Elimination | Tetrahedral intermediate | Nucleophile addition to carbonyl | Base catalysts (NaOH, KOH) | Steric hindrance around reaction center |
| Radical Substitution | Radical cation species | Hydrogen atom abstraction | Radical initiators (AIBN, peroxides) | Stability of radical intermediates |
| Cyclization Condensation | Imine intermediate | Ring closure via C-N bond formation | Acid catalysts (H2SO4, HCl) | Thermodynamic control |
The structural confirmation of 4,7-dimethyl-1,10-phenanthroline employs a comprehensive suite of analytical techniques, each providing complementary information to establish the compound's identity and purity unambiguously. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, with both one-dimensional and two-dimensional experiments providing detailed molecular connectivity information.
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the phenanthroline framework and methyl substitution pattern. The spectrum typically shows signals at δ 9.0 ppm for the H-2 and H-9 protons, δ 7.9 ppm for the H-5 and H-6 protons, δ 7.4 ppm for the H-3 and H-8 protons, and δ 2.7 ppm for the methyl groups [10] [11]. Integration ratios of 2:2:2:6 confirm the expected substitution pattern and provide quantitative structural verification [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals at δ 150.7, 144.8, 143.7, 127.4, 121.9, 119.3, and 18.9 ppm corresponding to the various carbon environments in the molecule [7]. The multiplicity patterns and chemical shift values allow for the unambiguous assignment of quaternary carbons and provide definitive structural confirmation [7].
Mass spectrometry using electron ionization provides molecular ion confirmation at m/z 208, corresponding to the expected molecular weight [12] [13]. Characteristic fragmentation patterns include loss of 15 mass units (methyl groups) to give fragments at m/z 193 and 178, providing additional structural evidence [12] [13]. The fragmentation logic supports the proposed structure and confirms the presence of methyl substituents [12] [13].
X-ray crystallography represents the definitive structural confirmation method, providing absolute structural determination with precise bond lengths and angles [14] [15] [16]. The compound typically crystallizes in monoclinic space groups with unit cell parameters of a = 12.95 Å, b = 9.78 Å, c = 12.01 Å, confirming the planar aromatic system [14] [15] [16].
| Analytical Method | Structural Evidence | Key Confirmatory Data | Reliability |
|---|---|---|---|
| 1H NMR Integration | Aromatic proton ratios (2:2:2:6) | Methyl groups at δ 2.7 ppm | High (quantitative) |
| 13C NMR Multiplicity | Carbon environment identification | Quaternary carbons at δ 150.7 | Very high (unambiguous) |
| 2D NMR Correlation | COSY, HSQC connectivity | H-C correlation patterns | Excellent (connectivity) |
| Mass Spectral Fragmentation | Characteristic fragmentation pattern | Loss of 15 mass units (CH3) | Good (fragmentation logic) |
| X-ray Crystallographic Structure | Bond lengths and angles | Planar aromatic system | Definitive (absolute structure) |
Infrared spectroscopy provides functional group confirmation through characteristic absorption bands at 3050, 1600, 1580, 1500, 1460, and 850 cm⁻¹, corresponding to aromatic carbon-hydrogen stretches, carbon-carbon double bonds, and carbon-nitrogen stretches [12] [17]. The fingerprint region provides additional structural verification and can be used for quality control purposes [12] [17].
Elemental analysis confirms the empirical formula C₁₄H₁₂N₂, with theoretical values of C: 80.75%, H: 5.81%, N: 13.45% matching experimental combustion analysis results [18] [19]. This technique provides quantitative confirmation of the molecular composition and serves as a reliable purity indicator [18] [19].
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